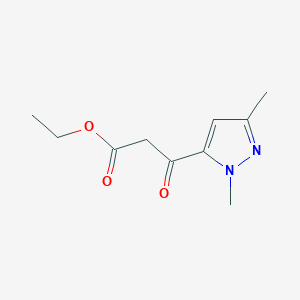

ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,5-dimethylpyrazole under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Applications De Recherche Scientifique

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the formulation of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylpyrazole: A precursor in the synthesis of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate.

Ethyl 3-(1H-pyrazol-5-yl)-3-oxopropanoate: A similar compound lacking the methyl groups on the pyrazole ring.

Ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate: A regioisomer with the substituent at a different position on the pyrazole ring.

Uniqueness

This compound is unique due to the presence of both the ester and pyrazole functional groups, which confer specific chemical reactivity and biological activity. The methyl groups on the pyrazole ring also influence its electronic properties and steric effects, making it distinct from other similar compounds .

Activité Biologique

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate, a compound with the CAS Number 959312-57-3, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family of compounds, which are known for their diverse biological activities. The molecular formula is C₁₀H₁₄N₂O₃, and it features a pyrazole ring that contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of 1,3-dimethylpyrazole with appropriate acylating agents. The compound is primarily used for research purposes and is not approved for pharmaceutical use in humans .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a study evaluated novel derivatives based on 3,5-dimethyl-1H-pyrazole and found promising cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The most active derivative exhibited IC50 values of 5.35 μM and 8.74 μM against these cell lines, respectively .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | TBD |

| This compound | A549 | TBD |

| Reference Drug (Cisplatin) | HepG2 | 3.78 |

| Reference Drug (Cisplatin) | A549 | 6.39 |

This table illustrates the comparative efficacy of this compound against established antitumor agents.

The mechanism by which pyrazole derivatives exert their antitumor effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways related to cell proliferation. Research indicates that these compounds can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving normal lung fibroblast (MRC-5) cells, certain pyrazole derivatives demonstrated low toxicity levels, indicating a potential therapeutic window for further development .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Case Study on Anticancer Properties : A study synthesized various pyrazole derivatives and tested them against multiple cancer cell lines. The results indicated significant anticancer activity in several compounds, suggesting that modifications to the pyrazole structure could enhance efficacy .

- Evaluation of Toxicity Profiles : Another investigation focused on the safety profiles of these compounds in vitro. The results showed that while some derivatives were highly effective against cancer cells, they exhibited minimal toxicity towards normal cells .

Propriétés

IUPAC Name |

ethyl 3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)11-12(8)3/h5H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWRZJMYVBZWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=NN1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.